molecular formula C12H19NO B13324863 Cyclohexyl(5-methylfuran-2-yl)methanamine

Cyclohexyl(5-methylfuran-2-yl)methanamine

Cat. No.: B13324863
M. Wt: 193.28 g/mol
InChI Key: QZUGBSZWZKZYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(5-methylfuran-2-yl)methanamine is an organic compound with the molecular formula C12H19NO. It is a derivative of furan, a heterocyclic organic compound, and contains a cyclohexyl group attached to the furan ring via a methanamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(5-methylfuran-2-yl)methanamine can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylamine with 5-methylfurfural under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(5-methylfuran-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexyl(5-methylfuran-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexyl(5-methylfuran-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(2-furyl)methanamine
  • Cyclohexyl(3-methylfuran-2-yl)methanamine
  • Cyclohexyl(5-ethylfuran-2-yl)methanamine

Uniqueness

Cyclohexyl(5-methylfuran-2-yl)methanamine is unique due to the presence of the 5-methyl group on the furan ring, which can influence its reactivity and interactions compared to other similar compounds. This structural feature may impart distinct physical, chemical, and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

cyclohexyl-(5-methylfuran-2-yl)methanamine

InChI

InChI=1S/C12H19NO/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10/h7-8,10,12H,2-6,13H2,1H3

InChI Key

QZUGBSZWZKZYCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2CCCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.